molecular formula C8H10O B13429651 2-(Prop-2-yn-1-yl)cyclopentan-1-one CAS No. 19842-40-1

2-(Prop-2-yn-1-yl)cyclopentan-1-one

Cat. No.: B13429651
CAS No.: 19842-40-1
M. Wt: 122.16 g/mol
InChI Key: CLPCXIOMHWOYBD-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)cyclopentan-1-one is an organic compound with the molecular formula C8H10O and a molecular weight of 122.16 g/mol It is characterized by a cyclopentanone ring substituted with a propynyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium azide (NaN3), halogens (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Azides, halogenated compounds

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopentan-1-one involves its interaction with molecular targets and pathways within biological systems. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules . These interactions can modulate biological processes and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-yn-1-yl)cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring and a propynyl group.

Properties

CAS No.

19842-40-1

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-prop-2-ynylcyclopentan-1-one

InChI

InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h1,7H,3-6H2

InChI Key

CLPCXIOMHWOYBD-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCC1=O

Origin of Product

United States

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